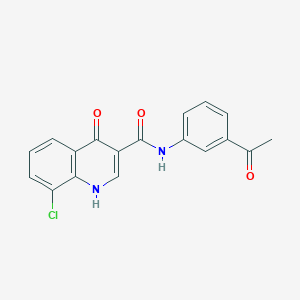
N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide, commonly known as ACQC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACQC belongs to the class of quinoline derivatives and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally similar to N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide have been synthesized and evaluated for their potential as antimicrobial agents. For instance, a series of compounds including quinazolinones and thiazolidinones exhibited significant in vitro antibacterial and antifungal activities against various strains, highlighting the antimicrobial potential of quinoline derivatives (Desai, Dodiya, & Shihora, 2011; Rajput & Sharma, 2021). These studies suggest that modifications of the quinoline carboxamide structure could lead to effective antimicrobial agents.
Mass Spectrometric Analysis
Quinoline derivatives, including those with structural similarities to this compound, have been studied for their behavior under mass spectrometric conditions. These studies have provided insights into the gas-phase reactions and dissociation pathways of substituted isoquinolines, which are essential for the characterization of drug candidates and metabolites in clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008; Beuck et al., 2011).
Fluorescent Properties and Anticancer Activity
The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which bear resemblance to the core structure of this compound, has been explored. These derivatives were evaluated for their cytotoxic activity against various cancer cell lines, and their fluorescent properties were also assessed. Interesting data were obtained, suggesting potential applications in cancer treatment and as fluorescence agents, emphasizing the versatility of quinoline derivatives in medicinal chemistry (Funk et al., 2015).
Analgesic Activity
The compound N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, though not identical, shares a quinoline backbone with this compound and has been studied for its analgesic activity. The research discovered significant variations in anesthetic properties between different samples of the compound, attributed to changes in the crystalline structure, illustrating the importance of physical form in the biological activity of quinoline derivatives (Ukrainets, Mospanova, Bereznyakova, & Davydenko, 2015).
Structural and Mechanistic Insights
The synthesis and structural analysis of quinoline derivatives, including the exploration of their crystal forms and mechanistic insights into their formation, provide a foundational understanding of the chemical behavior and potential applications of these compounds. Studies have focused on understanding the polymorphism, solubility, and crystallization behaviors of quinoline carboxamides, which are critical for their development as pharmaceutical agents (Alshahateet et al., 2015; Mamedov et al., 2021).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-8-chloro-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)11-4-2-5-12(8-11)21-18(24)14-9-20-16-13(17(14)23)6-3-7-15(16)19/h2-9H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKPVMYIQKRTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)
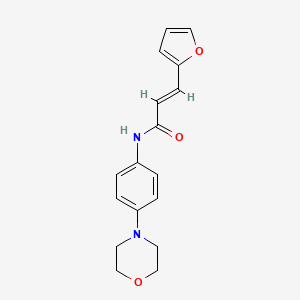

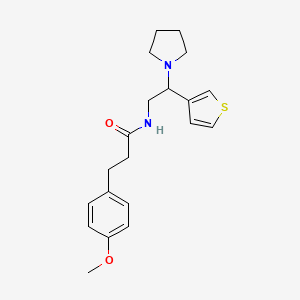
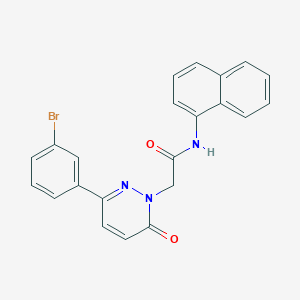
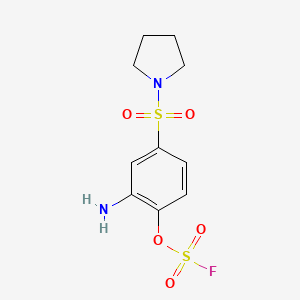
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2753408.png)
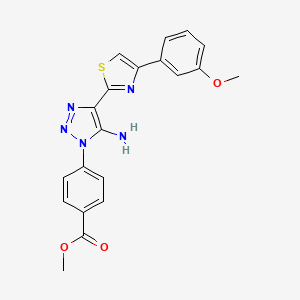
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753411.png)
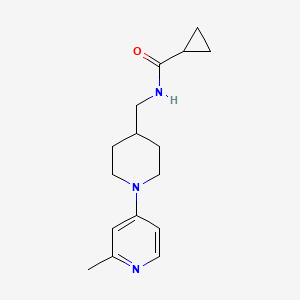
![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)

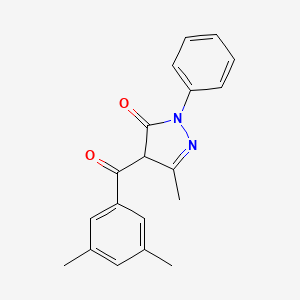
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753421.png)